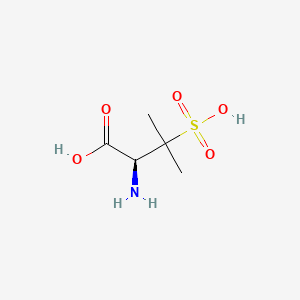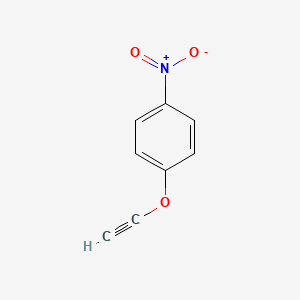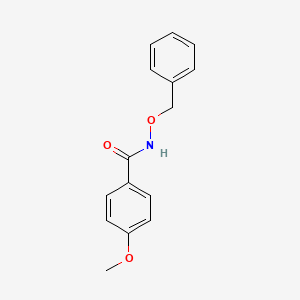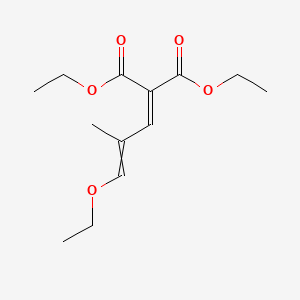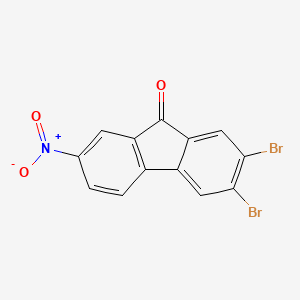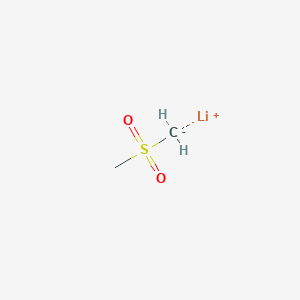
lithium;methanidylsulfonylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;methanidylsulfonylmethane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications This compound is composed of lithium, a highly reactive alkali metal, and methanidylsulfonylmethane, a sulfonyl-containing organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methanidylsulfonylmethane typically involves the reaction of lithium salts with methanidylsulfonylmethane precursors. One common method is the metathesis reaction, where lithium halides (such as lithium chloride or lithium bromide) react with sodium methanidylsulfonylmethane in an organic solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lithium salts and methanidylsulfonylmethane precursors, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at elevated temperatures to facilitate the reaction, followed by purification steps such as filtration and recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
Lithium;methanidylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lithium-containing reduced species.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce lithium-containing reduced compounds. Substitution reactions can result in a variety of functionalized sulfonyl derivatives .
科学的研究の応用
Lithium;methanidylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of advanced materials, including battery components and specialty chemicals
作用機序
The mechanism by which lithium;methanidylsulfonylmethane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity and function.
Pathways Involved: Key pathways include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are involved in cellular signaling and metabolic regulation
類似化合物との比較
Similar Compounds
Compounds similar to lithium;methanidylsulfonylmethane include other lithium-containing sulfonyl derivatives and organosulfur compounds. Examples include lithium methanesulfonate and lithium trifluoromethanesulfonate .
Uniqueness
This compound is unique due to its specific combination of lithium and methanidylsulfonylmethane, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
特性
CAS番号 |
17609-14-2 |
|---|---|
分子式 |
C2H5LiO2S |
分子量 |
100.1 g/mol |
IUPAC名 |
lithium;methanidylsulfonylmethane |
InChI |
InChI=1S/C2H5O2S.Li/c1-5(2,3)4;/h1H2,2H3;/q-1;+1 |
InChIキー |
HJYZONPASHBZGC-UHFFFAOYSA-N |
正規SMILES |
[Li+].CS(=O)(=O)[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


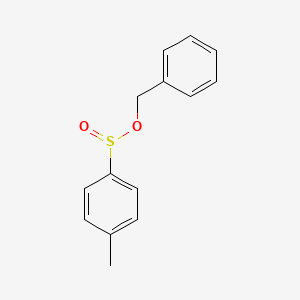

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
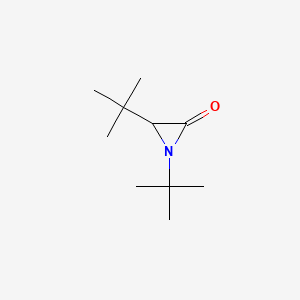
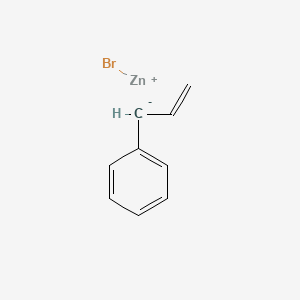
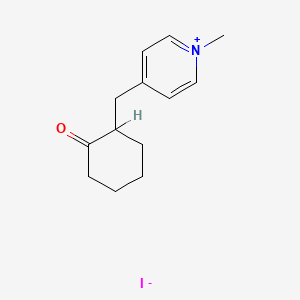
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
